(2E,4Z,6S)-6-ammonio-2-hydroxy-4-(2-oxoethylidene)hept-2-enedioate
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Overview
Description
4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde(1-) is conjugate base of 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde having anjionic carboxy groups and a protonated primary amine; major species at pH 7.3. It is a conjugate base of a 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde.
Scientific Research Applications
Macromonomers and Copolymer Synthesis
(2E,4Z,6S)-6-ammonio-2-hydroxy-4-(2-oxoethylidene)hept-2-enedioate is utilized in polymer chemistry. Specifically, it's involved in the synthesis of macromonomers used for graft copolymer synthesis through ring-opening olefin metathesis polymerization (ROMP). This process results in graft copolymers with unique properties, essential for advanced materials development (Grutke, Hurley, & Risse, 1994).
Potential Antitumor Agents
Derivatives of this compound have been explored for their potential as antitumor agents. Research on such derivatives indicated notable effectiveness in leukemia tissue culture assays, although reproducible in vivo antileukemic activity was not significant (Anderson, Dewey, & Mulumba, 1979).
Inhibition of Viruses
A novel derivative, specifically designed for inhibiting the human immunodeficiency virus (HIV), has shown promise in vitro. This derivative was effective in various cell cultures, including T4 cells, peripheral blood lymphocytes, and macrophages, demonstrating its potential as an antiviral agent (Baba et al., 1989).
Chemical Synthesis and Organic Chemistry
The compound and its related structures have been pivotal in various organic synthesis processes. These include base-induced bridge cleavage and subsequent transformations leading to functionalized compounds, which are important in the development of new synthetic methodologies (Arjona, Conde, Plumet, & Viso, 1995).
Properties
Molecular Formula |
C9H10NO6- |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
(E,2S)-2-azaniumyl-7-hydroxy-4-[(Z)-2-oxidoethenyl]-6,7-dioxohept-4-enoate |
InChI |
InChI=1S/C9H11NO6/c10-6(8(13)14)3-5(1-2-11)4-7(12)9(15)16/h1-2,4,6,11H,3,10H2,(H,13,14)(H,15,16)/p-1/b2-1-,5-4-/t6-/m0/s1 |
InChI Key |
PIYTUGMLAKPQKI-HOXQHFATSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])/C(=C\C(=O)C(=O)O)/C=C\[O-] |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(=CC(=O)C(=O)O)C=C[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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